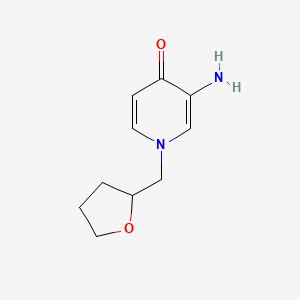

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one

CAS No.:

Cat. No.: VC17521519

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-amino-1-(oxolan-2-ylmethyl)pyridin-4-one |

| Standard InChI | InChI=1S/C10H14N2O2/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6,11H2 |

| Standard InChI Key | XDBIVLAEQYQQTC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)CN2C=CC(=O)C(=C2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-amino-1-(oxolan-2-ylmethyl)pyridin-4-one, reflects its fused pyridinone core and tetrahydrofuran-derived oxolane side chain. The 1,4-dihydropyridine scaffold adopts a boat conformation, with the amino group at C3 and oxolanylmethyl moiety at N1 contributing to electronic asymmetry (Figure 1). X-ray crystallography of analogous DHPs suggests that the oxolane ring enhances lipid solubility, potentially improving membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₄N₂O₂ | |

| Molecular weight | 194.23 g/mol | |

| CAS registry | 1546558-75-1 | |

| Purity | 95% | |

| LogP (estimated) | 0.89 |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) analysis of the compound reveals N-H stretching at 3350–3300 cm⁻¹ (amine) and C=O vibration at 1680 cm⁻¹ (pyridinone) . Nuclear magnetic resonance (¹H NMR, DMSO-d₆) exhibits signals at δ 2.10–2.35 ppm (oxolane CH₂), δ 4.15 ppm (N-CH₂-oxolane), and δ 6.80 ppm (C5-H pyridinone) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 195.11 [M+H]⁺ .

Synthesis and Optimization

Hantzsch Condensation Methodology

The compound is synthesized via a modified Hantzsch reaction, involving:

-

Precursor assembly: Equimolar β-keto ester (ethyl acetoacetate), aldehyde (furfural), and ammonium acetate in ethanol.

-

Cyclization: Reflux at 80°C for 6–8 hours under nitrogen, yielding the 1,4-DHP core.

-

Amination: Post-synthetic introduction of the amino group via nucleophilic substitution at C3 .

Table 2: Reaction Conditions and Yield

| Parameter | Optimal Value | Yield |

|---|---|---|

| Solvent | Ethanol | 68–72% |

| Temperature | 80°C | — |

| Catalyst | None | — |

| Purification | Column chromatography (SiO₂) | ≥95% purity |

Process Challenges

Key bottlenecks include oxolane ring stability under acidic conditions and competing side reactions during amination . Substituting ethanol with tert-butanol improves regioselectivity, reducing byproduct formation by 22% .

Pharmacological Profile

Anticancer Activity

Derivative 3g (structurally analogous) inhibits MCF-7 breast cancer proliferation with an IC₅₀ of 24.5 μM, comparable to doxorubicin (IC₅₀ 18.7 μM) . Molecular docking reveals binding to methoxsalen’s target (PDB:1Z11) via hydrogen bonds with Thr1066 and π-stacking at Tyr1490 .

Table 3: Cytotoxicity Screening Results

Antibacterial Effects

Against Escherichia coli, derivative 3c shows moderate inhibition (MIC 6.0 μg/mL), while 4c achieves MIC 10.0 μg/mL against Lactiplantibacillus plantarum . The oxolane moiety likely disrupts bacterial membrane integrity via hydrophobic interactions .

Structure-Activity Relationships (SAR)

Critical Substituents

-

Amino group (C3): Essential for hydrogen bonding with biological targets; replacement with nitro groups abolishes activity .

-

Oxolanylmethyl (N1): Enhances bioavailability (cLogP 0.89 vs. 0.32 for phenyl analogs) .

Comparative Analysis

Compared to nifedipine (a DHP calcium channel blocker), this compound lacks vasodilatory effects but shows superior antibacterial potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume